N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide
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Overview
Description
N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-5-FLUORO-2-METHOXY-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole moiety with a fluorinated benzenesulfonamide group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-5-FLUORO-2-METHOXY-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the desired substituents.
For the specific compound , the synthesis may involve the following steps:
Formation of the Indole Core: Reaction of 2,7-dimethylindole with an appropriate alkylating agent to introduce the ethyl group at the 3-position.
Introduction of the Fluorinated Benzenesulfonamide Group: Reaction of the intermediate with 5-fluoro-2-methoxybenzenesulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow chemistry can be employed to scale up the production process while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-5-FLUORO-2-METHOXY-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the indole moiety, the compound can participate in electrophilic substitution reactions, particularly at the 3-position of the indole ring.
Nucleophilic Substitution: The fluorinated benzenesulfonamide group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield brominated derivatives, while nucleophilic substitution with amines can produce aminated derivatives .
Scientific Research Applications
N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-5-FLUORO-2-METHOXY-1-BENZENESULFONAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-5-FLUORO-2-METHOXY-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The fluorinated benzenesulfonamide group can enhance the compound’s binding affinity and selectivity for certain targets . Overall, the compound’s effects are mediated through a combination of receptor binding, enzyme inhibition, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-5-FLUORO-2-METHOXY-1-BENZENESULFONAMIDE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Fluoroindole:
The uniqueness of N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-5-FLUORO-2-METHOXY-1-BENZENESULFONAMIDE lies in its combination of the indole core with a fluorinated benzenesulfonamide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H21FN2O3S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C19H21FN2O3S/c1-12-5-4-6-16-15(13(2)22-19(12)16)9-10-21-26(23,24)18-11-14(20)7-8-17(18)25-3/h4-8,11,21-22H,9-10H2,1-3H3 |
InChI Key |
AHGZFEUYKWBICV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C)CCNS(=O)(=O)C3=C(C=CC(=C3)F)OC |
Origin of Product |
United States |
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